molecular formula C24H24N2O4S B2705852 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide CAS No. 1428370-71-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide

Cat. No.: B2705852
CAS No.: 1428370-71-1
M. Wt: 436.53
InChI Key: JMJNOEPHTAJGSF-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound belongs to the class of tetrahydroquinoline derivatives and is known for its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2-phenoxyethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethane-1-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c27-24(19-8-3-1-4-9-19)26-15-7-10-20-18-21(13-14-23(20)26)25-31(28,29)17-16-30-22-11-5-2-6-12-22/h1-6,8-9,11-14,18,25H,7,10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJNOEPHTAJGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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